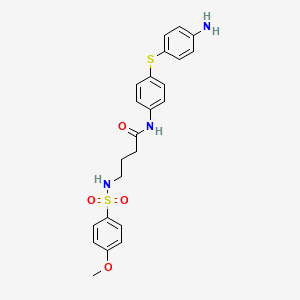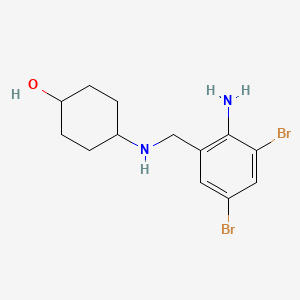
氨溴索
描述
安布罗索尔是一种广泛使用的药物,主要以其溶解粘液的特性而闻名,这意味着它有助于分解粘液。它通常用于治疗与粘液过多或粘稠相关的呼吸系统疾病。安布罗索尔通常存在于止咳糖浆和其他旨在缓解伴有痰咳并改善粘液清除的配方中 .
作用机制
安布罗索尔主要作为一种溶解粘液剂起作用。 它刺激 II 型肺泡细胞产生和释放表面活性剂,从而减少粘液对支气管壁的粘附并改善其运输 . 此外,安布罗索尔已被证明可以抑制一氧化氮依赖性可溶性鸟苷酸环化酶的激活,而可溶性鸟苷酸环化酶在炎症反应中发挥作用 .
相似化合物:
溴己新: 安布罗索尔的前体,也用作溶解粘液剂。
乙酰半胱氨酸: 另一种用于呼吸道治疗的溶解粘液剂。
卡波西汀: 用于降低粘液粘度。
比较: 安布罗索尔独特之处在于它既是溶解粘液剂又是局部麻醉剂,可在喉咙痛时提供止痛效果 . 与它的前体溴己新不同,安布罗索尔对粘液清除和表面活性剂产生的作用更强 . 与乙酰半胱氨酸和卡波西汀相比,安布罗索尔具有额外的抗炎和抗氧化特性 .
科学研究应用
安布罗索尔具有广泛的科学研究应用:
准备方法
合成路线和反应条件: 安布罗索尔可以通过多种化学路线合成。 一种常见的方法是在还原剂存在的情况下,使 2,4-二溴苯胺与环己酮反应生成中间体化合物,然后进一步反应生成安布罗索尔 .
工业生产方法: 在工业环境中,安布罗索尔盐酸盐通常通过直接压片和喷雾包衣工艺生产。 该方法通过调节羟丙甲基纤维素和其他赋形剂的粘度和用量,可以生产出缓释片剂 . 另一种方法是通过将安布罗索尔盐酸盐溶解在纯化水中,以及添加蔗糖、防腐剂和其他矫味剂来制备口服溶液 .
化学反应分析
反应类型: 安布罗索尔会发生各种化学反应,包括氧化、还原和取代反应。 已知它是一种耐热的但对湿度敏感的化合物 .
常见试剂和条件:
氧化: 安布罗索尔可以被氧化形成 3,5-二溴-2-氨基苯甲酸。
还原: 2,4-二溴苯胺的还原是其合成中的关键步骤。
相似化合物的比较
Bromhexine: A precursor to ambroxol, also used as a mucolytic agent.
N-acetylcysteine: Another mucolytic agent used in respiratory treatments.
Carbocisteine: Used to reduce the viscosity of mucus.
Comparison: Ambroxol is unique in its dual action as both a mucolytic and a local anesthetic, providing pain relief in sore throats . Unlike bromhexine, which is its precursor, ambroxol has a more potent effect on mucus clearance and surfactant production . Compared to N-acetylcysteine and carbocisteine, ambroxol has additional anti-inflammatory and antioxidant properties .
属性
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022583, DTXSID60860228 | |
| Record name | Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085991 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions. | |
| Record name | Ambroxol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
18683-91-5, 107814-37-9 | |
| Record name | Ambroxol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ambroxol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBROXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMBROXOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
233-234.5 | |
| Record name | Ambroxol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ambroxol hydrochloride?
A1: While ambroxol hydrochloride is known for its mucolytic properties, research indicates that it exerts some of its effects by interacting with the enzyme β-glucocerebrosidase (GCase). []
Q2: How does ambroxol hydrochloride affect GCase activity?
A2: Ambroxol hydrochloride acts as a small-molecule chaperone for GCase, facilitating its transition to the lysosome. [] This can improve lysosomal function and potentially increase GCase enzyme activity, although the effect may vary depending on the specific GCase mutation present. []
Q3: What are the downstream effects of ambroxol hydrochloride's interaction with GCase?
A3: Increased GCase activity, potentially mediated by ambroxol hydrochloride, may contribute to a reduction in α-synuclein levels. [] This is particularly relevant in the context of Parkinson's disease, where α-synuclein aggregation is a hallmark.
Q4: Does ambroxol hydrochloride have other targets besides GCase?
A4: Yes, research suggests that ambroxol hydrochloride can also affect chloride transport in cystic fibrosis airway epithelial cells by enhancing the expression of the cystic fibrosis transmembrane conductance regulator (CFTR) and influencing the epithelial Na+ channel (ENaC). []
Q5: How does ambroxol hydrochloride impact inflammation?
A5: Ambroxol hydrochloride demonstrates anti-inflammatory effects, potentially through various mechanisms. Studies have shown it can reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, MCP-1, and TGF-β1 in lung injury models. [, ] It may also modulate the expression of nuclear factor kappa B (NF-κB) and intercellular adhesion molecule-1 (ICAM-1). []
Q6: What is the stability of ambroxol hydrochloride in different formulations?
A6: The stability of ambroxol hydrochloride can vary depending on the formulation. Research has investigated the beyond-use date (BUD) of ambroxol hydrochloride syrup, finding that drug levels remained above 90% for a significant period, with BUD estimations varying based on specific brands. []
Q7: Are there strategies to improve the stability of ambroxol hydrochloride formulations?
A7: Yes, research highlights the use of carbon dioxide in ambroxol hydrochloride injections to remove oxygen, potentially enhancing stability and extending shelf life. []
Q8: How is ambroxol hydrochloride absorbed and distributed in the body?
A8: Ambroxol hydrochloride demonstrates high solubility and permeability, classifying it as a BCS Class I drug. [] Its transport across the intestinal barrier appears to be primarily transcellular and driven by passive diffusion, suggesting efficient absorption. []
Q9: What is the impact of ambroxol hydrochloride on pulmonary surfactant?
A9: Several studies highlight the potential of ambroxol hydrochloride to influence pulmonary surfactant. It has demonstrated the ability to increase the concentration of phospholipids, a major component of surfactant, in fetal rat lungs. [] Research also suggests ambroxol may promote surfactant synthesis and secretion, potentially improving lung function in conditions like respiratory distress syndrome (RDS). [, , ]
Q10: What are the results of studies using ambroxol hydrochloride in acute lung injury models?
A10: Ambroxol hydrochloride has shown protective effects in various animal models of acute lung injury (ALI). In rats with ALI induced by oleic acid, ambroxol increased serum SOD levels and diminished lung tissue damage. [] Similar protective effects were observed in rat models of ischemia-reperfusion injury, where ambroxol reduced inflammatory markers and oxidative stress. [, ]
Q11: Are there strategies to enhance the delivery of ambroxol hydrochloride to specific tissues?
A11: Yes, researchers have explored transdermal delivery of ambroxol hydrochloride using gel formulations. [] Incorporating permeation enhancers like propylene glycol monocaprylate into these gels has shown promise in increasing ambroxol permeation through mouse skin. []
Q12: What analytical methods are commonly employed to quantify ambroxol hydrochloride?
A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV/Vis and tandem mass spectrometry (MS/MS), are frequently used for the quantification of ambroxol hydrochloride in biological samples like plasma and syrup formulations. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


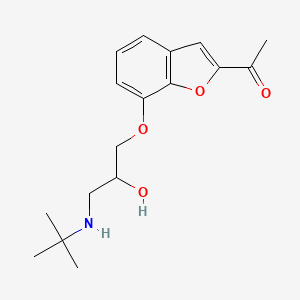

![sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide](/img/structure/B1666943.png)
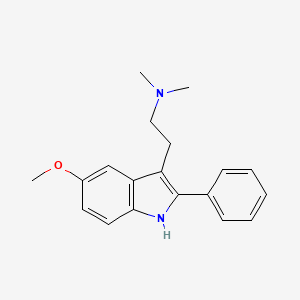


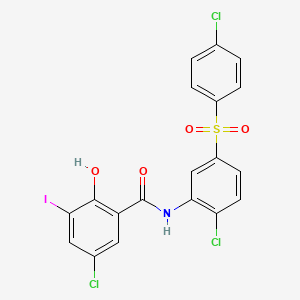
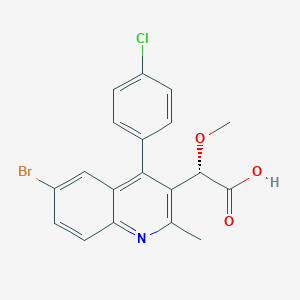
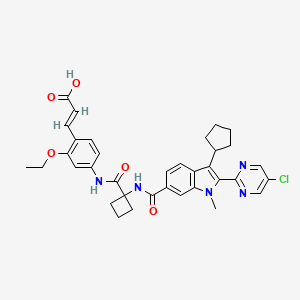

![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide](/img/structure/B1666956.png)

